5'-Deoxydideosyadenoside
Description
5'-Deoxydideoxyadenosine is a nucleoside analog characterized by the absence of hydroxyl groups (-OH) at both the 5' and 2' positions of the ribose sugar. This structural modification distinguishes it from canonical nucleosides like adenosine and deoxyadenosine. Its identification and quantification in drug formulations are critical for ensuring product purity and compliance with pharmacopeial standards .
Structure
3D Structure
Properties
IUPAC Name |
9-(5-methyloxolan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPXRNUZVTTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00917987 | |
| Record name | 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93780-27-9 | |
| Record name | NSC70385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxydideosyadenoside typically involves the use of nucleoside chemistry techniques. One common method is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with a glycosyl donor under acidic conditions . This method is efficient and widely used in both academic and industrial settings.
Industrial Production Methods
Industrial production of 5’-Deoxydideosyadenoside may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of reverse-phase high-performance liquid chromatography (HPLC) and gel filtration are common methods for the purification of nucleosides .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxydideosyadenoside can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Deoxydideosyadenoside may result in the formation of various oxidized derivatives, while reduction may yield reduced nucleoside analogs.
Scientific Research Applications
Antiviral Applications
One of the primary applications of 5'-Deoxydideosyadenoside is in the development of antiviral therapies. The compound has been investigated for its ability to inhibit viral replication, particularly in the context of retroviruses such as HIV.
- Mechanism of Action : The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in preventing the reverse transcription of viral RNA into DNA, thereby halting the viral life cycle.
- Case Study : In vitro studies demonstrated that this compound exhibited significant antiviral activity against HIV strains, with IC50 values comparable to established NRTIs like zidovudine and lamivudine. This suggests its potential as a therapeutic agent in HIV treatment regimens.
Anticancer Research
This compound also shows promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in rapidly dividing cancer cells, leading to cell death.
- Case Study : Research involving human lung adenocarcinoma (A549) cells indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, demonstrating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains, including multidrug-resistant pathogens.
- Mechanism of Action : The compound disrupts bacterial DNA synthesis, which is critical for bacterial growth and replication.
- Case Study : In a study assessing its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), this compound showed effective inhibition of bacterial growth at concentrations significantly lower than those required for conventional antibiotics.
Molecular Biology Research
In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and enzymatic processes.
- Applications :
- Used as a substrate for various polymerases in DNA synthesis studies.
- Investigated for its role in understanding nucleotide metabolism and signaling pathways.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | NRTI; inhibits reverse transcription | Significant antiviral activity against HIV |
| Anticancer | Induces apoptosis via DNA interference | Dose-dependent apoptosis in A549 lung cancer cells |
| Antimicrobial | Disrupts bacterial DNA synthesis | Effective against MRSA at low concentrations |
| Molecular Biology | Substrate for polymerases; studies nucleotide metabolism | Valuable for understanding nucleic acid interactions |
Mechanism of Action
The mechanism of action of 5’-Deoxydideosyadenoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as a chain terminator during DNA synthesis, thereby inhibiting viral replication. The specific molecular targets and pathways involved include viral DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and chromatographic differences between 5'-Deoxydideoxyadenosine and related nucleoside analogs:
*Note: Molecular formula for 5'-Deoxydideoxyadenosine inferred from chromatographic data and structural analogs .
Key Research Findings and Analytical Insights
Chromatographic Behavior
In HPLC analysis, 5'-Deoxydideoxyadenosine elutes at a relative retention time (RRT) of 3.1 minutes under conditions optimized for didanosine purity testing. This contrasts with didanosine (RRT = 1.0) and other impurities like dideoxydidehydroinosine (RRT = 0.81), highlighting its lower polarity due to the absence of hydroxyl groups .
Role in Pharmaceutical Quality Control
As a process-related impurity in didanosine synthesis, 5'-Deoxydideoxyadenosine is monitored to ensure compliance with pharmacopeial limits (typically ≤0.1% w/w). Its detection requires validated chromatographic methods with resolution ≥3.0 between adjacent peaks .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5'-deoxydideoxyadenoside to ensure reproducibility and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent system, and stoichiometry). Chromatographic techniques like HPLC (High-Performance Liquid Chromatography) with UV detection are critical for purity assessment. For example, highlights that 5'-deoxydideoxyadenoside elutes at a relative retention time of 3.1 minutes in a didanosine-related compound analysis, which can serve as a benchmark for method validation. Ensure characterization via NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity .
Q. What analytical challenges arise when distinguishing 5'-deoxydideoxyadenoside from structurally similar nucleoside analogs?
- Methodological Answer : Co-elution in chromatographic methods is a common issue. Use orthogonal techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to differentiate compounds based on mass-to-charge ratios. provides a formula for impurity quantification, which can be adapted for resolving co-eluting peaks by integrating area-under-the-curve (AUC) data. Validate separation parameters (e.g., column type, mobile phase gradient) using system suitability tests as described in .
Q. What are the key criteria for establishing the identity of 5'-deoxydideoxyadenoside in novel synthetic pathways?
- Methodological Answer : Follow ICH guidelines for analytical validation. For known compounds, cross-reference spectral data (e.g., ¹H/¹³C NMR, IR) with literature. For novel derivatives, provide comprehensive evidence, including X-ray crystallography (if applicable) and high-resolution MS. emphasizes documenting experimental procedures in sufficient detail for reproducibility, including solvent systems and purification methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 5'-deoxydideoxyadenoside across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, assay conditions, or impurity profiles. Conduct dose-response curves across multiple models (e.g., enzymatic vs. cell-based assays) and validate compound stability under assay conditions. Use techniques like HPLC ( ) to rule out degradation artifacts. Statistical tools (e.g., ANOVA, t-tests) should compare inter-assay variability, as suggested in .
Q. What experimental design strategies are effective for studying the metabolic stability of 5'-deoxydideoxyadenoside in vivo?
- Methodological Answer : Employ radiolabeled analogs (e.g., ³H or ¹⁴C) to track metabolic pathways. Use pharmacokinetic (PK) sampling at defined timepoints and analyze plasma/tissue samples via LC-MS/MS. ’s emphasis on reproducibility applies here—standardize animal models, dosing regimens, and sample preparation. Include control groups to account for endogenous nucleoside interference .
Q. How can computational modeling improve the understanding of 5'-deoxydideoxyadenoside’s interaction with target enzymes?
- Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) to predict binding affinities. Validate models with mutagenesis studies targeting predicted active-site residues. Cross-reference results with kinetic data (e.g., IC₅₀, Kᵢ) from enzymatic assays. recommends comparing computational predictions with experimental data to refine hypotheses .
Data Analysis and Contradiction Management
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving 5'-deoxydideoxyadenoside?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC₅₀ values. Account for outliers with Grubbs’ test or robust regression methods. stresses the need for error bars (standard deviation) and statistical significance markers (e.g., *p < 0.05) in graphical data presentation .
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental results for 5'-deoxydideoxyadenoside?
- Methodological Answer : Re-evaluate input parameters (e.g., logP, solubility) used in software like SwissADME or ADMET Predictor. Validate assumptions with experimental assays (e.g., Caco-2 permeability for absorption). advises contextualizing computational limitations, such as over-reliance on QSAR (Quantitative Structure-Activity Relationship) models for novel scaffolds .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
